Crystal Conformation and Dihedral Angle: Direct Comparison with Phenyl Benzoate and 4-Methylphenyl Benzoate
The solid-state conformation of 2-methylphenyl 4-methylbenzoate (2MP4MBA) exhibits a dihedral angle between the two aromatic rings of 73.04(8)°, which is significantly larger than that of the unsubstituted phenyl benzoate (55.7°) and the mono-methylated 4-methylphenyl benzoate (60.17(7)°), but comparable to its positional isomer 4-methylphenyl 2-methylbenzoate (73.04(8)°) [1]. This difference arises from the steric influence of the ortho-methyl group on the phenoxy ring.
| Evidence Dimension | Inter-ring Dihedral Angle |
|---|---|
| Target Compound Data | 73.04(8)° |
| Comparator Or Baseline | Phenyl benzoate: 55.7°; 4-Methylphenyl benzoate: 60.17(7)°; 4-Methylphenyl 4-methylbenzoate: 63.57(5)° |
| Quantified Difference | Increase of 17.34° vs. phenyl benzoate; 12.87° vs. 4-methylphenyl benzoate |
| Conditions | X-ray crystallography at room temperature |
Why This Matters
The larger dihedral angle directly impacts molecular packing, which is a critical determinant of melting point, solubility, and performance in solid-state applications such as crystal engineering and materials science.
- [1] Gowda, B. T.; Foro, S.; Babitha, K. S.; Fuess, H. 2-Methylphenyl 4-methylbenzoate. Acta Crystallographica Section E 2008, E64, o1730. View Source
